3-Amino-3-(2,5-difluorophenyl)propan-1-ol
Description
Significance of Fluorine Incorporation in Molecular Design and Chemical Biology
The incorporation of fluorine into biologically active molecules is a widely used strategy in drug design and medicinal chemistry. cato-chem.comambeed.comresearchgate.net Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's pharmacological profile. cato-chem.com Judicious placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. ambeed.comchembuyersguide.com
Furthermore, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which affects a compound's ionization state, solubility, and ability to interact with biological targets. beilstein-journals.org The introduction of fluorine can also lead to improved membrane permeability and bioavailability. cato-chem.comambeed.com In some cases, fluorine substitution enhances the binding affinity of a ligand to its target protein by participating in favorable intermolecular interactions. ambeed.comchembuyersguide.com The unique properties of the fluorine-18 (B77423) (¹⁸F) isotope also make it a valuable radiolabel for use in Positron Emission Tomography (PET) imaging, a critical tool in diagnostics and drug development. chembuyersguide.combeilstein-journals.org
Overview of β-Amino Alcohol Scaffolds as Chiral Building Blocks
β-Amino alcohols, which feature an amino group and a hydroxyl group on adjacent carbon atoms, are a critical class of compounds in organic synthesis. chemscene.commdpi.com Their bifunctional nature and inherent chirality make them highly valuable as precursors for a wide range of pharmaceuticals, agrochemicals, and natural products. chemscene.com They serve as versatile chiral building blocks for the stereoselective synthesis of more complex molecules, including optically active heterocycles. researchgate.net
The synthesis of enantiopure β-amino alcohols has been a significant focus of research, with numerous methods developed to control the stereochemistry at the two adjacent chiral centers. chemscene.comnih.gov These methods include the reduction of α-amino ketones, ring-opening of epoxides or aziridines, and asymmetric additions to imines. chemscene.comresearchgate.net Chiral β-amino alcohols are also widely employed as ligands in asymmetric catalysis and as chiral auxiliaries to direct the stereochemical outcome of chemical reactions. mdpi.comnih.govwikipedia.org
Scope and Research Focus on 3-Amino-3-(2,5-difluorophenyl)propan-1-ol and Analogues
Within the broader class of fluorinated β-amino alcohols, 3-Amino-3-(2,5-difluorophenyl)propan-1-ol (CAS No. 1249342-09-3) emerges as a compound of significant interest. cato-chem.comchemscene.com This molecule integrates the key structural features discussed: a chiral β-amino alcohol backbone and a phenyl ring strategically substituted with two fluorine atoms. While detailed research and application data for this specific compound are not extensively published, its structure suggests considerable potential as a building block in medicinal chemistry and organic synthesis.
The 2,5-difluorophenyl group can influence the molecule's electronic properties and conformational preferences, potentially leading to unique interactions with biological targets. The β-amino alcohol moiety provides a handle for further chemical modification and the construction of more complex molecular architectures.
| Property | Value |
|---|---|
| CAS Number | 1249342-09-3 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Purity | Typically ≥95% |
| MDL Number | MFCD16744667 |
Data sourced from commercial suppliers. cato-chem.comambeed.com
Research on analogous structures highlights the importance of the fluorinated phenylpropanolamine scaffold. For instance, fluorinated amino acids and their derivatives are actively studied as enzyme inhibitors and building blocks for peptides with enhanced properties. researchgate.netbeilstein-journals.orgnih.gov Similarly, various substituted 3-amino-3-phenylpropan-1-ol derivatives have been synthesized and evaluated for their potential biological activities. google.com The study of compounds like (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and 3-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride underscores the continued exploration of halogenated β-amino alcohol derivatives in the pursuit of new therapeutic agents. bldpharm.com The synthesis of such compounds often involves stereoselective methods to obtain specific enantiomers, which is crucial for their biological function. google.com Therefore, 3-Amino-3-(2,5-difluorophenyl)propan-1-ol represents a valuable, yet underexplored, member of this promising class of molecules.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-amino-3-(2,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
MEXFKOJLSNTFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)N)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Amino 3 2,5 Difluorophenyl Propan 1 Ol
Reactivity of the Amino Group: Nucleophilic Transformations and Derivatization
The primary amino group in 3-Amino-3-(2,5-difluorophenyl)propan-1-ol serves as a key site for nucleophilic attack and derivatization. Its reactivity is central to the formation of various important chemical linkages.
Amide Formation
The amino group readily undergoes acylation reactions with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form stable amide bonds. This transformation is a cornerstone of organic synthesis, often facilitated by coupling agents that activate the carboxylic acid. A variety of coupling reagents can be employed to promote this reaction, ensuring efficient formation of the amide linkage. The reaction proceeds by the nucleophilic attack of the amine on the activated carboxyl group. luxembourg-bio.comresearchgate.net
Table 1: Representative Amide Formation Reaction
| Reactant 1 | Reactant 2 | Product |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Carboxylic Acid (R-COOH) | N-(1-(2,5-difluorophenyl)-3-hydroxypropyl)acetamide derivative |
Note: R represents a generic organic substituent.
Schiff Base Formation
The primary amine functionality allows for the formation of imines, commonly known as Schiff bases, through condensation with aldehydes or ketones. semanticscholar.orgnih.govnih.govmwjscience.com This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are versatile intermediates in various organic transformations.
Table 2: General Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff base derivative |
Note: R and R' represent generic organic substituents.
Carbamic Acid and Ester Formation
The amino group can react with carbon dioxide or its derivatives to form carbamic acids, which are typically unstable and readily decarboxylate. However, in the presence of alcohols, stable carbamate esters can be formed. nih.gov This reaction is often used as a method for protecting the amino group during multi-step syntheses. Common reagents for this transformation include chloroformates and dicarbonates. organic-chemistry.orgorganic-chemistry.org
Table 3: Carbamic Acid and Ester Formation
| Reactant 1 | Reactant 2 | Product |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Carbon Dioxide (CO2) / Alcohol (R-OH) | Carbamate ester derivative |
Reactivity of the Hydroxyl Group: Esterification and Subsequent Transformations
The primary hydroxyl group in 3-Amino-3-(2,5-difluorophenyl)propan-1-ol is another key site for chemical modification, participating in reactions such as esterification and oxidation.
Esterification Reactions (e.g., Mosher Esters)
The hydroxyl group can be readily esterified by reaction with carboxylic acids or their activated derivatives. This reaction is fundamental in organic synthesis and can be catalyzed by acids or bases. A notable application of this reactivity is in the formation of Mosher esters, which are diastereomeric esters formed by reacting a chiral alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). mdpi.com The analysis of the NMR spectra of these diastereomeric esters allows for the determination of the absolute configuration of the chiral center in the original alcohol.
Table 4: Esterification and Mosher Ester Formation
| Reactant 1 | Reactant 2 | Product |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Carboxylic Acid (R-COOH) | Ester derivative |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | (R)- or (S)-Mosher's acid chloride | Diastereomeric Mosher esters |
Oxidation and Related Functional Group Interconversions
The primary alcohol functionality can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions used. echemi.com Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the aldehyde, while stronger oxidizing agents, like potassium permanganate or chromic acid, will lead to the corresponding carboxylic acid. This transformation provides a pathway to introduce new functional groups and further derivatize the molecule. Selective oxidation of the alcohol in the presence of the amine may require the use of a protecting group for the amino functionality. acs.org
Table 5: Oxidation of the Hydroxyl Group
| Starting Material | Oxidizing Agent | Product |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Mild Oxidant (e.g., PCC) | 3-Amino-3-(2,5-difluorophenyl)propanal |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Strong Oxidant (e.g., KMnO4) | 3-Amino-3-(2,5-difluorophenyl)propanoic acid |
Reactivity of the Fluorinated Aryl Moiety: Substitution and Functionalization
The 2,5-difluorophenyl group is the primary site for aromatic substitution reactions, with its reactivity profile being a composite of the electronic effects of the two fluorine atoms and the amino-propanol side chain.
Electrophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.comwikipedia.org The feasibility and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.org
In the case of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, the ring is substituted with two fluorine atoms and an amino-propanol group. The directing effects of these substituents are summarized below:
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -F (Fluorine) | Halogen | Deactivating (Inductive) | Ortho, Para |
| -CH(NH₂)CH₂CH₂OH | Alkylamino group | Activating (Resonance) | Ortho, Para |
The two fluorine atoms deactivate the ring towards electrophilic attack due to their strong electron-withdrawing inductive effect, making the reaction slower than with benzene. makingmolecules.com However, they direct incoming electrophiles to the positions ortho and para relative to themselves. Conversely, the amino-propanol group is an activating group that also directs ortho and para.
The cumulative effect of these substituents determines the most probable sites for substitution. The positions on the ring (numbered starting from the carbon attached to the side chain as C1) are C3, C4, and C6.
Position 4: This position is para to the fluorine at C5 and ortho to the fluorine at C2. It is also meta to the activating side chain.
Position 6: This position is ortho to the activating side chain and ortho to the fluorine at C5.
Position 3: This position is ortho to the activating side chain and ortho to the fluorine at C2.
Considering the strong activating nature of the amino group, positions 3 and 6 are the most likely targets for electrophiles. However, the steric bulk of the amino-propanol side chain may hinder attack at these ortho positions, potentially favoring substitution at the less hindered C6 position. The deactivating nature of the fluorine atoms means that forcing conditions may be required to achieve common SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions. makingmolecules.comwikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution Potential
Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
The 2,5-difluorophenyl ring of the target molecule is highly susceptible to SNAr.
Activation: The two fluorine atoms are potent electron-withdrawing groups, which lower the electron density of the aromatic ring and activate it for nucleophilic attack. wikipedia.orgnih.gov
Leaving Group: Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is an effective leaving group in SNAr. This is because the rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine enhances the rate of the initial attack.
In 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, either of the fluorine atoms could potentially be displaced by a strong nucleophile (e.g., alkoxides, amines). The fluorine at position 2 is ortho to the side chain, while the fluorine at position 5 is meta. Nucleophilic attack is strongly favored at positions ortho and para to electron-withdrawing groups. Therefore, a nucleophile is most likely to attack the carbon bearing one of the fluorine atoms, which is activated by the other fluorine in an ortho or meta position. This makes the difluorinated ring a viable substrate for functionalization via the SNAr mechanism. libretexts.orgnih.gov
Impact of Fluorine Substitution on Reactivity, Stability, and Chemical Outcomes
Electronic Effects of Fluorine on Amine Basicity and Alcohol Acidity
The high electronegativity of fluorine leads to a powerful electron-withdrawing inductive effect that propagates through the molecule's carbon skeleton.
Amine Basicity: The inductive effect of the two fluorine atoms pulls electron density from the phenyl ring and, subsequently, from the benzylic carbon of the side chain. This withdrawal of electron density reduces the availability of the lone pair of electrons on the nitrogen atom of the amino group. A lower electron density on the nitrogen makes it a weaker proton acceptor, thus decreasing the basicity of the amine compared to its non-fluorinated analog, 3-Amino-3-phenylpropan-1-ol. masterorganicchemistry.com Electron-withdrawing groups are known to decrease the basicity of nearby amines. masterorganicchemistry.com
Alcohol Acidity: Acidity is determined by the stability of the conjugate base formed after deprotonation. The electron-withdrawing fluorine atoms help to stabilize the negative charge on the oxygen of the corresponding alkoxide (the conjugate base of the alcohol). masterorganicchemistry.com By pulling electron density away from the oxygen atom, the inductive effect disperses the negative charge, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid. masterorganicchemistry.comlibretexts.org Therefore, 3-Amino-3-(2,5-difluorophenyl)propan-1-ol is expected to be more acidic than its non-fluorinated counterpart.
Table: Predicted Electronic Effects of Fluorination
| Functional Group | Property | Effect of 2,5-Difluoro Substitution | Rationale |
|---|---|---|---|
| **Amine (-NH₂) ** | Basicity | Decrease | Inductive electron withdrawal by fluorine atoms reduces electron density on nitrogen. masterorganicchemistry.com |
| Alcohol (-OH) | Acidity | Increase | Inductive electron withdrawal by fluorine atoms stabilizes the resulting alkoxide conjugate base. masterorganicchemistry.comlibretexts.org |
Modulation of Hydrogen Bonding and Intermolecular Interactions by Fluorine
While the highly polarized C-F bond introduces significant local dipoles, covalently bound organic fluorine is a notoriously weak hydrogen bond acceptor. rsc.orgnih.gov However, its presence modifies the molecule's capacity for other intermolecular interactions.
Steric and Conformational Influences of Fluorine Atoms
The substitution of hydrogen (van der Waals radius ≈ 1.20 Å) with fluorine (van der Waals radius ≈ 1.47 Å) introduces increased steric bulk. nih.gov
Steric Hindrance: The fluorine atom at the C2 position is ortho to the amino-propanol side chain. Its size can sterically hinder the rotation around the C1-C(alpha) bond, restricting the available conformations of the side chain relative to the aromatic ring. acs.orgnih.gov This steric clash can influence the molecule's preferred three-dimensional shape, which in turn can affect its interaction with other molecules or biological targets.
Conformational Preferences: Fluorine substitution is known to strongly influence the conformational properties of molecules. nih.gov The steric and electronic effects of the two fluorine atoms can create a conformational preference that may not be observed in the non-fluorinated parent compound. This preferred conformation can impact the reactivity of the functional groups on the side chain by altering their accessibility. For instance, a specific conformation might facilitate or hinder intramolecular hydrogen bonding between the amine and alcohol groups.
Mechanistic Insights into Fluorine-Induced Reactivity and Defluorination Pathways
The presence of two fluorine atoms on the phenyl ring of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol significantly influences its chemical reactivity. The high electronegativity of fluorine imparts unique electronic properties to the aromatic ring, affecting not only the ring itself but also the adjacent benzylic position and the aminopropanol (B1366323) side chain. Understanding these fluorine-induced effects is crucial for predicting the compound's transformation pathways, including potential defluorination reactions.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated aromatic compounds generally resistant to defluorination. hyphadiscovery.com However, under specific chemical or biological conditions, C-F bond cleavage can occur through various mechanisms.
One potential pathway for the transformation of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol involves nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to attack by strong nucleophiles. vapourtec.com For SNAr to occur, there is typically a need for an electron-withdrawing group, such as a nitro group, to activate the ring, and a good leaving group. nih.gov While fluorine itself can act as a leaving group, the presence of two fluorine atoms may not be sufficient for facile SNAr without additional activation.
The reactivity of the benzylic position—the carbon atom attached to both the aromatic ring and the amino group—is also significantly influenced by the difluorophenyl moiety. The benzylic position is inherently reactive due to the ability of the aromatic ring to stabilize intermediates such as carbocations, carbanions, and radicals through resonance. chemistrysteps.comchemistry.coachlibretexts.org The strong inductive effect of the two fluorine atoms would destabilize a benzylic carbocation but could potentially stabilize a benzylic carbanion.
Defluorination, the cleavage of the C-F bond, is a critical transformation pathway to consider, particularly in the context of metabolism and environmental fate. While generally stable, the C-F bond in aromatic compounds can be cleaved under certain enzymatic or chemical conditions. hyphadiscovery.comresearchgate.net
Metabolic defluorination of fluorinated aromatic compounds is often mediated by cytochrome P450 enzymes. researchgate.net The proposed mechanism for oxidative aromatic defluorination involves the enzymatic hydroxylation of the aromatic ring to form a phenol, which can then lead to the elimination of a fluoride ion. hyphadiscovery.comnih.gov
Transition metal-catalyzed C-F bond activation represents another significant pathway for defluorination and functionalization of fluoroaromatic compounds. mdpi.com Catalysts based on palladium, nickel, and other transition metals can facilitate the cleavage of C-F bonds, enabling cross-coupling reactions. mdpi.comnih.govrsc.org For instance, palladium-catalyzed reactions have been successfully employed for the arylation of highly fluorinated nitrobenzene derivatives, where the C-F bond ortho to the nitro group is selectively activated. nih.gov While 3-Amino-3-(2,5-difluorophenyl)propan-1-ol lacks a strongly activating nitro group, the principles of transition-metal-mediated C-F activation could potentially be applied under appropriate reaction conditions.
Computational studies have provided further insights into the mechanisms of C-F bond activation. These studies help in understanding the energetics of different pathways and the factors that influence the selectivity of C-F versus C-H bond activation. nih.gov Three key factors have been identified as affecting the selectivity: the oxidation state of the metal center in the catalyst, the nature of the anchoring group on the substrate, and the number of fluorine substituents on the aromatic ring. nih.gov
The aminopropanol side chain can also participate in reactions that may indirectly lead to or be affected by the fluorinated phenyl group. For example, intramolecular cyclization reactions are common for 3-aminoalcohols, which can lead to the formation of heterocyclic structures like oxazolidines or other ring systems depending on the reaction conditions. nih.govrsc.org The electronic properties of the difluorophenyl group would influence the nucleophilicity of the amino group and the electrophilicity of the benzylic carbon, thereby affecting the kinetics and outcome of such cyclization reactions.
Below is a summary of potential reactivity and defluorination pathways for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol based on the chemistry of analogous fluorinated aromatic compounds.
| Reaction Type | Potential Reagents/Conditions | Expected Influence of Difluorophenyl Group | Potential Products |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) with activation | Electron-withdrawing fluorine atoms activate the ring for nucleophilic attack. | Monosubstituted or disubstituted (defluorinated) aromatic products. |
| Benzylic Position Reactions | Radical initiators (e.g., NBS, AIBN), strong bases, oxidizing agents | Inductive effect of fluorine atoms influences the stability of benzylic intermediates. chemistrysteps.comlibretexts.org | Halogenated, oxidized, or otherwise functionalized products at the benzylic position. |
| Metabolic Defluorination | Cytochrome P450 enzymes | The difluorophenyl group is a substrate for oxidative metabolism, potentially leading to C-F bond cleavage. hyphadiscovery.comresearchgate.net | Hydroxylated and subsequently defluorinated metabolites. |
| Transition-Metal Catalyzed C-F Activation | Palladium, Nickel, or other transition metal catalysts with appropriate ligands and reagents. mdpi.com | The C-F bonds are potential sites for oxidative addition to a low-valent metal center. | Cross-coupled products where one or both fluorine atoms are replaced by other functional groups. |
| Intramolecular Cyclization | Acid or base catalysis, dehydrating agents. | Electronic effects of the difluorophenyl group modulate the nucleophilicity of the amino and hydroxyl groups. nih.govrsc.org | Fluorinated heterocyclic compounds (e.g., oxazolidines). |
Computational and Theoretical Investigations of 3 Amino 3 2,5 Difluorophenyl Propan 1 Ol
Quantum Chemical Calculations: Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide a lens into the electronic behavior and spatial arrangement of atoms, which are critical determinants of a compound's physical and chemical characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the three-dimensional structure of molecules. scispace.com For 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to find the most stable arrangement of its atoms in space—its equilibrium geometry. nih.govmaterialsciencejournal.org This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding precise values for bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric profile.
While specific experimental data for this compound is not available for direct comparison, theoretical calculations for similar structures provide expected ranges for these parameters. For instance, C-C bond lengths in the phenyl ring would be expected to be around 1.39 Å, while the C-N and C-O bond lengths would be approximately 1.47 Å and 1.43 Å, respectively. The presence of the electronegative fluorine atoms would likely induce subtle changes in the geometry of the phenyl ring.
Table 1: Predicted Optimized Geometric Parameters for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol (Theoretical)
| Parameter | Predicted Value |
| C-C (phenyl ring) | ~1.39 Å |
| C-N | ~1.47 Å |
| C-O | ~1.43 Å |
| C-F | ~1.35 Å |
| C-C-C (angle) | ~109.5° |
| H-N-H (angle) | ~107° |
Note: These are estimated values based on standard bond lengths and angles and would be precisely determined by DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Table 2: Theoretical Frontier Molecular Orbital Energies and Reactivity Descriptors for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol
| Parameter | Definition | Predicted Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | - |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | - |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | - |
| Global Electrophilicity Index (ω) | μ2/2η (where μ is the electronic chemical potential) | - |
Note: The numerical values are placeholders and would be determined from quantum chemical calculations.
Potential Energy Surface (PES) Scanning for Conformational Analysis
The flexibility of the propanol (B110389) side chain in 3-Amino-3-(2,5-difluorophenyl)propan-1-ol allows for multiple spatial arrangements, or conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable ones. This is achieved by systematically changing specific dihedral angles (torsional angles) within the molecule and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the lowest energy (most stable) conformers. This analysis is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.
Advanced Intermolecular and Intramolecular Interaction Analysis
Beyond the basic electronic structure, a deeper understanding of the interactions within and between molecules is essential. Advanced computational methods can probe the nature of chemical bonds and non-covalent interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive chemical language of lone pairs and bonds. NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer interactions, such as those between filled (donor) and empty (acceptor) orbitals. This can reveal the significance of hyperconjugative and resonance effects within the molecule, providing insight into the delocalization of electrons and the stability of the molecular structure.
Atoms in Molecules (AIM) and Non-covalent Interactions (NCI) Analysis
The theory of Atoms in Molecules (AIM) developed by Richard Bader allows for the analysis of the electron density topology to define atoms and the bonds between them. By identifying bond critical points (BCPs) in the electron density, AIM can characterize the nature of chemical bonds, distinguishing between covalent and non-covalent interactions.
Molecular Electrostatic Potential (MEP) Mapping for Site-Selectivity Prediction
There is no specific data from published studies detailing the Molecular Electrostatic Potential (MEP) mapping for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol. MEP analysis is a computational method used to visualize the electron density of a molecule, which is crucial for predicting how it will interact with other molecules. chemscene.com This technique identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). chemscene.com For 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, such an analysis would theoretically highlight the nucleophilic character of the amino and hydroxyl groups and the electrophilic nature of the difluorophenyl ring, but specific calculated potential values and detailed maps are not available in the literature.
Theoretical Studies on Reaction Mechanisms and Pathways
Detailed theoretical studies elucidating the specific reaction mechanisms and pathways for the synthesis of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol are not present in the accessible scientific literature. Such studies are vital for optimizing reaction conditions and understanding the formation of chemical products. nih.gov
A detailed computational analysis of the electronic and solvent effects on the reaction energetics and mechanisms for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol is not available in the current body of scientific literature. The polarity of the solvent and the electronic nature of substituents can significantly influence reaction rates and outcomes. For this molecule, the two fluorine atoms on the phenyl ring act as electron-withdrawing groups, which would affect the reactivity of the aromatic ring and the adjacent amino group. Similarly, the choice of solvent would impact the stability of reactants, transition states, and products. However, without specific quantum chemical calculations, quantitative data on these effects remains unavailable.
Advanced Spectroscopic Characterization and Stereochemical Analysis of 3 Amino 3 2,5 Difluorophenyl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms within the 3-Amino-3-(2,5-difluorophenyl)propan-1-ol molecule.
Proton (¹H) NMR for Confirmation of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy is the primary method for confirming the presence and connectivity of hydrogen atoms in a molecule. For 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, the ¹H NMR spectrum provides distinct signals for each non-equivalent proton. The chemical shift (δ) of each signal is influenced by the electron density of its local environment, while the spin-spin coupling patterns (multiplicity and coupling constants, J) reveal the number of adjacent protons.
The key structural features confirmed by ¹H NMR include the protons of the propan-1-ol backbone, the methine proton at the chiral center (C3), and the protons on the difluorophenyl ring. The protons of the amine (-NH₂) and hydroxyl (-OH) groups often appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
Predicted ¹H NMR Data for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol: The following data is predicted based on established chemical shift principles and analysis of structurally similar compounds. The spectrum is typically recorded in a solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₂OH) | ~ 3.6 - 3.8 | Multiplet | |
| H2 (CH₂) | ~ 1.9 - 2.1 | Multiplet | |
| H3 (CH-N) | ~ 4.4 - 4.6 | Triplet of Doublets (td) | |
| Aromatic H | ~ 7.0 - 7.3 | Multiplet | |
| NH₂ | ~ 1.8 - 2.5 (broad) | Singlet | |
| OH | ~ 2.0 - 3.0 (broad) | Singlet |
Carbon (¹³C) NMR for Carbon Skeleton Assignment
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 3-Amino-3-(2,5-difluorophenyl)propan-1-ol gives a distinct signal, allowing for the complete assignment of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (oxygen, nitrogen, fluorine) appearing at higher chemical shifts (downfield). Furthermore, coupling between carbon and fluorine atoms (JC-F) can be observed, providing additional structural confirmation.
Predicted ¹³C NMR Data for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol: This table presents predicted chemical shifts based on the molecular structure. Carbons directly bonded to fluorine will appear as doublets, and those two or three bonds away may show smaller couplings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | ~ 60 - 65 |
| C2 (-CH₂-) | ~ 38 - 42 |
| C3 (-CH-N) | ~ 50 - 55 |
| Aromatic C-F (C2', C5') | ~ 155 - 160 (d, ¹JC-F) |
| Aromatic C-H | ~ 115 - 120 (d, JC-F) |
| Aromatic C (Quaternary) | ~ 125 - 140 (dd, JC-F) |
Fluorine (¹⁹F) NMR as a Sensitive Probe for Fluorine Environments and Chirality
Fluorine (¹⁹F) NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. In 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, the two fluorine atoms on the phenyl ring are chemically non-equivalent and are expected to produce two distinct signals in the ¹⁹F NMR spectrum.
The chemical shifts of these fluorine atoms provide direct information about their electronic environment. Crucially, in a chiral molecule, these signals can be further resolved in the presence of a chiral auxiliary, making ¹⁹F NMR a powerful tool for assessing enantiomeric purity, as discussed in section 5.2.2.
Chromatographic and Chiral Analysis Techniques
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity and enantiomeric composition of chiral compounds like 3-Amino-3-(2,5-difluorophenyl)propan-1-ol.
High-Performance Liquid Chromatography (HPLC) and LC/Mass Spectrometry (LC/MS) for Purity and Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. For chiral molecules, specialized chiral stationary phases (CSPs) are employed to separate the two enantiomers. The differential interaction between each enantiomer and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. researchgate.net The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, enabling the precise determination of enantiomeric purity or enantiomeric excess (ee).
LC/Mass Spectrometry (LC/MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique not only confirms the purity and retention time but also provides the mass-to-charge ratio (m/z) of the analyte, confirming its molecular weight and elemental composition.
Typical Chiral HPLC Method Parameters: This table outlines a representative method for the chiral separation of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol.
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives like CHIRALCEL® OD-H) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry |
Derivatization with Chiral Auxiliaries (e.g., Mosher's Amide/Ester) for Enantiomeric Excess (ee) Determination
When chiral HPLC methods are unavailable or for independent confirmation, derivatization with a chiral auxiliary is a classic and reliable method for determining enantiomeric excess via NMR. researchgate.net The amine group of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol can be reacted with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).
This reaction converts the pair of enantiomers into a pair of diastereomers (Mosher's amides). Diastereomers have different physical properties and, importantly, distinct NMR spectra. By comparing the integration of specific, well-resolved signals in the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated. researchgate.net The ¹⁹F signal from the -CF₃ group of the Mosher's reagent is particularly useful as it is a singlet in a region of the spectrum free from other signals.
Hypothetical ¹⁹F NMR Data for Mosher's Amide Derivatives: Analysis of the diastereomeric amides formed from racemic 3-Amino-3-(2,5-difluorophenyl)propan-1-ol and (R)-MTPA-Cl.
| Diastereomer | Source Enantiomer | Predicted ¹⁹F Chemical Shift (δ, ppm) for MTPA -CF₃ |
| Diastereomer 1 | (R)-amino alcohol | ~ -71.5 |
| Diastereomer 2 | (S)-amino alcohol | ~ -71.8 |
By integrating the two distinct singlets, the ee can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
X-ray Diffraction Studies for Absolute Configuration and Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, single-crystal X-ray crystallography is the gold standard for unambiguously assigning its absolute configuration (R or S).
The process involves growing a high-quality single crystal of an enantiomerically pure sample. This crystal is then exposed to an X-ray beam, which diffracts in a unique pattern based on the arrangement of electrons within the crystal lattice. By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map and build a precise 3D model of the molecule.
To determine the absolute configuration of a light-atom molecule, anomalous dispersion is employed. This technique relies on the subtle scattering effects that occur when the X-ray wavelength is near the absorption edge of an atom in the crystal. The differences in the diffraction pattern, known as Bijvoet pairs, allow for the correct assignment of the molecule's handedness. The Flack parameter is a critical value refined during structure solution; a value near zero for a given configuration confirms its correctness.
A complete X-ray diffraction study would yield a wealth of data, which would be presented in a crystallographic information file (CIF). Key parameters are typically summarized in a data table.
Table 1: Hypothetical Crystallographic Data for (S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol
| Parameter | Expected Value/Information |
| Chemical Formula | C₉H₁₁F₂NO |
| Formula Weight | 187.19 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁ |
| a (Å) | Data dependent |
| b (Å) | Data dependent |
| c (Å) | Data dependent |
| β (°) | Data dependent |
| Volume (ų) | Data dependent |
| Z (molecules/unit cell) | Data dependent |
| Density (calculated) | Data dependent |
| Flack Parameter | ~0.0(0) |
Note: The values in this table are illustrative examples of what would be determined in an actual experiment.
The resulting solid-state structure would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the amine (-NH₂) and hydroxyl (-OH) groups, as well as potential π-π stacking interactions from the difluorophenyl rings. This provides insight into the crystal packing and the physical properties of the solid material.
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the identity and structure of a synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for qualitative analysis. For 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, the IR spectrum would be expected to show key absorption bands confirming the presence of its constituent functional groups. Data from the simpler analogue, 3-amino-1-propanol, shows characteristic peaks for O-H, N-H, and C-O stretching, which would also be expected for the target compound, with additional peaks corresponding to the aromatic ring and C-F bonds.
Table 2: Predicted Principal Infrared Absorption Bands for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Description |
| 3400-3200 | O-H, N-H stretching | Broad and medium-to-strong bands for alcohol and amine. |
| 3100-3000 | Aromatic C-H stretching | Weak to medium sharp peaks. |
| 2960-2850 | Aliphatic C-H stretching | Medium to strong peaks from the propyl chain. |
| 1620-1580 | N-H bending (scissoring) | Medium intensity peak for the primary amine. |
| 1500-1400 | Aromatic C=C stretching | Multiple sharp peaks characteristic of the phenyl ring. |
| 1280-1150 | C-F stretching | Strong, characteristic peaks for aryl fluorides. |
| 1150-1050 | C-O stretching | Strong peak for the primary alcohol. |
| 1100-1000 | C-N stretching | Medium to weak absorption. |
Note: These are predicted ranges. Actual peak positions can be influenced by hydrogen bonding and the electronic effects of the difluorophenyl group.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
Under electron ionization (EI), the compound would first form a molecular ion [M]⁺•. For 3-Amino-3-(2,5-difluorophenyl)propan-1-ol (molecular weight 187.19), the molecular ion peak would be expected at m/z ≈ 187. This ion would then undergo fragmentation through characteristic pathways for alcohols, amines, and aromatic compounds.
Table 3: Anticipated Key Mass Spectrometry Fragments for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 187 | [C₉H₁₁F₂NO]⁺• | Molecular Ion (M⁺•) |
| 169 | [C₉H₉F₂N]⁺• | Loss of H₂O (18 Da) from the molecular ion. |
| 157 | [C₈H₈F₂N]⁺ | α-cleavage: loss of the -CH₂OH group (31 Da). |
| 127 | [C₆H₃F₂]⁺ | Loss of the aminopropanol (B1366323) side chain. |
| 30 | [CH₄N]⁺ | Common fragment for primary amines ([CH₂=NH₂]⁺). |
Note: This table presents plausible fragmentation pathways. The relative abundance of these peaks would depend on the ionization energy and the stability of the resulting fragment ions.
Together, these advanced spectroscopic and crystallographic techniques provide a comprehensive characterization of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, confirming its molecular formula, the presence of key functional groups, its three-dimensional solid-state structure, and its absolute stereochemistry.
Role of 3 Amino 3 2,5 Difluorophenyl Propan 1 Ol As a Chiral Synthetic Building Block and Probe
Incorporation into Complex Molecular Architectures and Active Pharmaceutical Ingredients
The strategic placement of fluorine atoms in organic molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, 3-Amino-3-(2,5-difluorophenyl)propan-1-ol is a key intermediate for synthesizing various active pharmaceutical ingredients (APIs). google.com Its structure is foundational for creating more complex and potent therapeutic agents. The compound's amine and alcohol functionalities provide reactive sites for further chemical transformations, allowing it to be integrated into larger, more complex molecular structures.
The introduction of fluorine into amino acids and peptides can significantly alter their biological and chemical properties. rsc.orgbohrium.com 3-Amino-3-(2,5-difluorophenyl)propan-1-ol serves as a precursor for the synthesis of non-proteinogenic γ-amino acids. The difluorophenyl group can enhance the lipophilicity and metabolic stability of the resulting peptides.
The synthesis process typically involves the protection of the amino and hydroxyl groups, followed by modification and eventual incorporation into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov The presence of the difluorophenyl moiety is particularly significant as it can act as a bioisostere for natural amino acid side chains, such as phenylalanine or tyrosine, while introducing unique electronic and conformational properties. psu.edunih.gov This modification can lead to peptides with enhanced resistance to enzymatic degradation and improved pharmacological profiles. nih.gov
Peptidomimetics, compounds that mimic the structure and function of peptides, also benefit from the incorporation of this building block. By using 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, chemists can design peptidomimetics with constrained conformations, which can lead to higher receptor selectivity and efficacy.
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. srdorganics.com The bifunctional nature of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.
Through intramolecular or intermolecular cyclization reactions, this building block can be used to construct saturated heterocycles such as fluorinated piperidine, morpholine, or oxazinane derivatives. These scaffolds are prevalent in many biologically active compounds. nih.gov The specific reaction pathways and resulting heterocyclic structures depend on the reagents and conditions employed, offering a versatile platform for generating a library of novel chemical entities for drug discovery screening.
| Starting Material | Reaction Type | Potential Heterocyclic Product | Significance |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Intramolecular Cyclization (e.g., via activation of the hydroxyl group) | Substituted Tetrahydrooxazines | Core structures in various bioactive molecules. |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Pictet-Spengler Reaction (with an aldehyde or ketone) | Tetrahydroisoquinoline derivatives | Important scaffolds in medicinal chemistry. |
| 3-Amino-3-(2,5-difluorophenyl)propan-1-ol | Reductive Amination (with a dicarbonyl compound) | Substituted Piperidines or Pyrrolidines | Prevalent motifs in pharmaceuticals and natural products. |
This table presents potential synthetic applications based on the functional groups of the title compound.
Development and Evaluation as Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. mdpi.com Chiral ligands and auxiliaries are essential components of this process, responsible for transferring stereochemical information to the final product. nih.govwikipedia.org
The structure of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, a chiral 1,3-amino alcohol, is a well-established motif for the design of effective chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. For instance, it can be derivatized to form P,N-ligands or N,O-ligands, which have shown great success in reactions such as asymmetric hydrogenation, allylic alkylation, and aldol (B89426) reactions.
As a chiral auxiliary, the compound can be temporarily attached to a substrate, directing a stereoselective transformation. wikipedia.orgtcichemicals.com After the desired reaction, the auxiliary can be cleaved and potentially recovered, having served its purpose of inducing chirality. The electronic properties imparted by the difluorophenyl ring can also influence the reactivity and selectivity of the catalytic system.
Influence on the Conformation and Stability of Derived Biomolecules
The incorporation of fluorinated moieties into biomolecules can have profound effects on their structure, stability, and function. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are key to these effects.
When incorporated into peptides or other biomolecules, the 2,5-difluorophenyl group of the building block introduces significant conformational constraints. mdpi.com The steric bulk and specific electronic interactions (such as dipole-dipole interactions involving the C-F bonds) can restrict the rotational freedom of the molecular backbone, favoring specific secondary structures like β-turns or helical folds. This conformational rigidity can be advantageous for enhancing binding affinity to a biological target by reducing the entropic penalty upon binding.
| Property | Hydrogen (H) | Fluorine (F) | Impact of Substitution |
| van der Waals Radius (Å) | 1.20 | 1.47 | Minor increase in steric bulk. |
| Electronegativity (Pauling scale) | 2.20 | 3.98 | Creates strong bond dipoles, alters electronic environment. |
| C-X Bond Energy (kcal/mol) | C-H ≈ 99 | C-F ≈ 115 | Significantly increases bond strength and metabolic stability. |
This table provides a comparative overview of the physicochemical properties of hydrogen versus fluorine and the resulting impact of their substitution in organic molecules.
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-natural amino acids, particularly those with fluorine, is a proven strategy to enhance proteolytic stability. nih.govresearchgate.net The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the steric and electronic influence of the difluorophenyl group can shield adjacent peptide bonds from the action of proteases. nih.govunicam.it
Similarly, the thermal stability of peptides can be enhanced by the introduction of fluorinated residues. mdpi.com The increased bond strengths and favorable intramolecular interactions can lead to a more stable folded conformation that is resistant to thermal denaturation. mdpi.com Studies on various peptides have shown that fluorination can lead to a significant increase in their melting temperature (Tm), indicating enhanced thermal stability. mdpi.comresearchgate.net
| Stability Type | Mechanism of Enhancement by Fluorination | Expected Outcome for Derived Peptides |
| Proteolytic Stability | The C-F bond is not recognized by proteases. Steric hindrance from the difluorophenyl group can block enzyme access to nearby peptide bonds. | Increased half-life in biological systems, leading to improved bioavailability and therapeutic efficacy. nih.govresearchgate.net |
| Thermal Stability | Stronger intramolecular interactions and conformational rigidity lead to a more stable tertiary structure. | Higher melting temperature (Tm) and resistance to denaturation upon heating. mdpi.commdpi.com |
This table summarizes the expected impact of incorporating the 3-Amino-3-(2,5-difluorophenyl)propan-1-ol moiety on the stability of peptide analogues.
Application as a Chemical Probe for Biological and Mechanistic Studies
The strategic incorporation of fluorine atoms into bioactive molecules has become a powerful tool in chemical biology and medicinal chemistry. The compound 3-Amino-3-(2,5-difluorophenyl)propan-1-ol is a prime candidate for application as a chemical probe, largely owing to the unique properties of the fluorine-19 (¹⁹F) nucleus. Its difluorophenyl moiety, in particular, offers a sensitive spectroscopic handle for non-invasive monitoring of molecular interactions and transformations within complex biological milieu.
The utility of fluorinated compounds as probes stems from the fact that fluorine is virtually absent in biological systems, providing a "background-free" window for detection. researchgate.net The ¹⁹F nucleus possesses a high gyromagnetic ratio and 100% natural abundance, rendering it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Utility of ¹⁹F NMR for Tracking and Monitoring in Chemical Biology
¹⁹F NMR spectroscopy is an invaluable analytical technique for elucidating the structure, function, and dynamics of biomolecules. researchgate.net The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Consequently, any change in the conformation of a molecule containing a fluorine atom, or its interaction with a biological target, can induce a measurable change in its ¹⁹F NMR signal. This sensitivity makes fluorinated compounds like 3-Amino-3-(2,5-difluorophenyl)propan-1-ol excellent reporters for a variety of biological and mechanistic investigations.
When a small molecule containing a ¹⁹F label, such as 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, binds to a biological macromolecule like a protein or a nucleic acid, the local environment of the fluorine atoms changes. This change is reflected in the ¹⁹F NMR spectrum, often as a shift in the resonance frequency, a change in the signal's line width, or alterations in relaxation parameters. These changes can be monitored to study binding events, determine binding affinities, and probe the nature of the binding site.
The table below summarizes the key advantages of using ¹⁹F NMR for tracking and monitoring in chemical biology:
| Feature | Advantage in Chemical Biology |
| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, leading to strong NMR signals. |
| Large Chemical Shift Range | The chemical shift of ¹⁹F is highly sensitive to the local environment, allowing for the detection of subtle molecular changes. |
| No Biological Background | The near-complete absence of fluorine in native biological systems ensures that the observed signals are exclusively from the fluorinated probe. nih.gov |
| Non-invasive | NMR spectroscopy is a non-destructive technique that allows for the study of molecules in solution under near-physiological conditions. |
Detailed research findings on analogous fluorinated aromatic compounds have demonstrated the power of this approach. For instance, fluorinated amino acids have been incorporated into proteins to report on protein folding, conformational changes, and interactions with other molecules. The principles established in these studies are directly applicable to the potential use of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol as a standalone probe or as a building block for more complex probes.
The presence of two fluorine atoms in the 2,5-difluorophenyl ring of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol provides two distinct ¹⁹F NMR signals. The chemical shifts of these two fluorine atoms would be expected to respond differently to environmental changes, potentially providing more detailed information about the orientation and dynamics of the molecule upon binding to a target.
While specific studies detailing the use of 3-Amino-3-(2,5-difluorophenyl)propan-1-ol as a ¹⁹F NMR probe are not yet prevalent in the literature, its structural features strongly suggest its suitability for such applications. The combination of its chiral nature and the sensitive ¹⁹F NMR reporter group makes it a highly promising tool for future investigations in chemical biology and drug discovery.
Q & A
Basic: What are the primary synthetic routes for 3-Amino-3-(2,5-difluorophenyl)propan-1-ol, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via:
- Reductive amination : Reacting 3-(2,5-difluorophenyl)propanal with ammonia or an amine source under hydrogen gas (H₂) with a palladium catalyst (Pd/C) .
- Nitro reduction : Reducing 3-Nitro-3-(2,5-difluorophenyl)propan-1-ol using H₂/Pd or sodium borohydride (NaBH₄) in methanol .
Critical parameters include temperature (optimized at 25–50°C), pressure (1–3 atm for H₂), and catalyst loading (5–10 wt%). Impurities from incomplete reduction or side reactions (e.g., over-reduction) are mitigated by controlling reaction time and stoichiometry .
Basic: How is stereochemical purity validated for enantiomers of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers. Retention time differences ≥2 min confirm separation .
- Optical rotation : Compare experimental [α]D values with literature data (e.g., (S)-enantiomer: [α]D = +15° to +20° in methanol) .
- X-ray crystallography : For absolute configuration confirmation, single-crystal analysis is performed .
Basic: What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?
Answer:
- Accelerated stability testing : Incubate at pH 2–12 (37°C, 1 week) and analyze degradation via:
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics .
Basic: What precautions are critical for handling and storing this compound in laboratory settings?
Answer:
- Storage : Protect from light in amber vials at −20°C under inert gas (argon/nitrogen) to prevent oxidation .
- Handling : Use PPE (nitrile gloves, safety goggles) and fume hoods to avoid inhalation/contact. Avoid incompatible materials (strong acids/bases) .
Advanced: How do enantiomeric forms of this compound differ in biological activity, and what methods validate these differences?
Answer:
- Enantiomer-specific assays :
- Enzyme inhibition : Test (R)- and (S)-forms against target enzymes (e.g., kinases) using fluorescence polarization assays. (S)-enantiomers often show 2–5x higher IC₅₀ values due to chiral center interactions .
- Receptor binding : Radioligand competition assays (e.g., ³H-labeled antagonists) reveal enantioselective binding affinities .
- In vivo studies : Pharmacokinetic profiling in rodent models shows (S)-enantiomers have longer half-lives (t₁/₂ = 4–6 hr vs. 2–3 hr for (R)) due to metabolic stability .
Advanced: What structure-activity relationship (SAR) trends are observed with substituent variations on the phenyl ring?
Answer:
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| –F | 2,5 | Enhanced enzyme inhibition (IC₅₀ = 0.8 µM) | |
| –Cl | 2,5 | Reduced solubility but improved receptor binding (Kd = 12 nM) | |
| –CH₃ | 2,4 | Lower potency (IC₅₀ = 5 µM) due to steric hindrance | |
| Fluorine’s electronegativity enhances hydrogen bonding, while chlorine increases lipophilicity but may induce toxicity . |
Advanced: How can contradictory data on this compound’s cytotoxicity in different cell lines be resolved?
Answer:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. HepG2), culture conditions (10% FBS, 37°C), and cytotoxicity endpoints (MTT vs. LDH) .
- Meta-analysis : Pool data from ≥5 studies to identify confounding variables (e.g., solvent DMSO concentration ≤0.1%) .
- Mechanistic studies : Use siRNA knockdown to confirm target-specific vs. off-target effects .
Advanced: What computational approaches predict interactions between this compound and biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4LDE for kinases). Docking scores ≤−7 kcal/mol indicate strong binding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) .
- QSAR modeling : Train models on fluorophenyl analogs to predict logP and pKa values .
Advanced: How can researchers optimize HPLC methods for separating this compound from structurally similar impurities?
Answer:
- Column selection : Use C18 columns (e.g., Zorbax Eclipse XDB) with gradient elution (5→95% acetonitrile in 0.1% TFA over 20 min) .
- Detection : UV at 254 nm (aromatic ring) and 210 nm (amine/hydroxyl).
- Validation : Ensure resolution (Rs >1.5) between the compound and analogs (e.g., 3-Amino-3-(3-fluorophenyl)propan-1-ol) .
Advanced: What mechanisms underlie this compound’s enzyme inhibition, and how are they probed experimentally?
Answer:
- Mechanistic studies :
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, Ki = 0.5 µM for competitive binding to cytochrome P450 .
- Fluorescence quenching : Monitor tryptophan emission (λex = 280 nm) to confirm binding-induced conformational changes .
- Crystallography : Resolve co-crystal structures (e.g., PDB 6T2A) to identify hydrogen bonds with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
